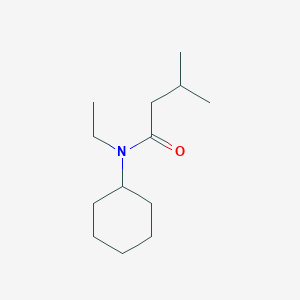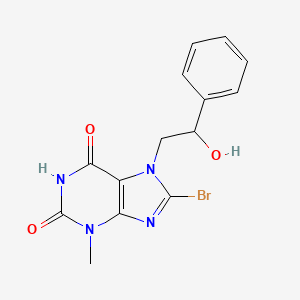
N'-(4-isopropoxybenzylidene)-4,5-dimethyl-3-thiophenecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves acid-catalyzed reactions of carbohydrazides with aldehydes in solvents like ethanol under reflux conditions. For example, the synthesis of a related compound, N'-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide, achieved an 88% yield using this method, showcasing a potentially analogous approach for our compound of interest (Alotaibi et al., 2018).
Molecular Structure Analysis
The molecular structure of such compounds is usually confirmed through techniques like infrared, nuclear magnetic resonance, mass spectroscopy, single-crystal X-ray diffraction, and microanalysis. These methods provide detailed insights into the compound's structural configuration, confirming the presence of specific functional groups and the overall molecular geometry (Alotaibi et al., 2018).
Chemical Reactions and Properties
Hydrazone compounds synthesized from carbohydrazides and aldehydes typically exhibit E-configuration, which significantly influences their chemical reactivity and interaction potential. The chemical properties of these compounds can be further explored through reactions under various conditions, providing insights into their stability, reactivity, and potential for further functionalization (Yang, 2011).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in different environments. Single-crystal X-ray diffraction techniques play a vital role in elucidating these properties by detailing the crystal structure and molecular packing (Rajavel et al., 2016).
Chemical Properties Analysis
The chemical properties of N'-(4-isopropoxybenzylidene)-4,5-dimethyl-3-thiophenecarbohydrazide can be inferred from related compounds, focusing on aspects such as protonation sites, nucleophilic and electrophilic sites, and stability in solution. Spectroscopic methods, including FT-IR, NMR, and mass spectrometry, provide valuable data on these properties, helping to predict the compound's behavior in chemical reactions and potential applications (Karrouchi et al., 2021).
Applications De Recherche Scientifique
Synthesis and Characterization
N'-(4-isopropoxybenzylidene)-4,5-dimethyl-3-thiophenecarbohydrazide and related compounds have been synthesized and characterized to explore their properties and potential applications in various fields. For instance, the synthesis and characterization of hydrazones, including similar compounds, have revealed their potential in nonlinear optical applications due to their significant third-order nonlinear optical properties. These properties suggest potential uses in optical device applications such as optical limiters and switches (Naseema, Sujith, Manjunatha, Kalluraya, Umesh, & Rao, 2010).
Anticancer Activity
Research has also identified a series of N-acylhydrazones containing thiophene nuclei, exhibiting promising anticancer activity. The study evaluated these compounds against four human cancer cell lines, identifying several with cytotoxic activity. This indicates the potential for these compounds to serve as lead compounds in anticancer drug development (Cardoso, Nogueira, Rodrigues, Oliveira, Luciano, Pessoa, & de Souza, 2017).
Structural and Molecular Studies
The crystal structure of related N'-(1-phenyl-benzylidene)-2-(thio-phen-3-yl)acetohydrazides has been elucidated, providing insight into their molecular structures. These studies offer foundational knowledge that can be applied to the design of new materials and molecules for various scientific applications, including pharmaceuticals (Quoc, Nguyen Ngoc, Tran Thi Thuy, Quoc, Nguyen, O. D. Thi, & Meervelt, 2019).
Corrosion Inhibition
Furthermore, derivatives of such compounds have been assessed for their performance as corrosion inhibitors, indicating the versatility of these molecules. Through computational studies, including Density Functional Theory (DFT) and Monte Carlo simulations, specific Schiff bases have been evaluated for their efficacy in protecting steel against corrosion in acid mediums. These studies not only highlight the potential industrial applications but also contribute to the understanding of the molecular basis for corrosion inhibition (Obot, Kaya, Kaya, & Tüzün, 2016).
Microbial and Antioxidant Activity
Synthesis and evaluation of compounds such as (E)-N-(4-isopropylbenzylidene)thiophene-2-carbohydrazide have demonstrated antimicrobial and antioxidant activities. These findings are crucial for the development of new antimicrobial agents and antioxidants, indicating the broad spectrum of biological activities these compounds may possess (Rajavel, Jeyakumar, Sundararajan, Srinivasan, & Velmurugan, 2016).
Propriétés
IUPAC Name |
4,5-dimethyl-N-[(E)-(4-propan-2-yloxyphenyl)methylideneamino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-11(2)21-15-7-5-14(6-8-15)9-18-19-17(20)16-10-22-13(4)12(16)3/h5-11H,1-4H3,(H,19,20)/b18-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZLBSWSBDZABR-GIJQJNRQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1C(=O)NN=CC2=CC=C(C=C2)OC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1C(=O)N/N=C/C2=CC=C(C=C2)OC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4-isopropoxybenzylidene)-4,5-dimethyl-3-thiophenecarbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-oxo-6H-benzo[c]chromen-3-yl cyclohexanecarboxylate](/img/structure/B5561846.png)




![N-(2-{[(3-methylphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5561904.png)
![3-({4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one](/img/structure/B5561912.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-(dimethylamino)benzamide](/img/structure/B5561920.png)



![2-(4-tert-butylphenoxy)-N'-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]acetohydrazide](/img/structure/B5561944.png)
![(3S*,4R*)-N,N-dimethyl-1-{[2-(4-morpholinyl)-5-pyrimidinyl]carbonyl}-4-propyl-3-pyrrolidinamine](/img/structure/B5561947.png)
